Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
UV-Vis Spectroscopy
The compound exhibits λmax at 286 nm (quinolone π→π* transition) and 333 nm (n→π* transition of the carbonyl groups).
Comparative Analysis with Fluoroquinolone Core Scaffolds
The compound shares the 4-oxo-1,4-dihydroquinoline-3-carboxylate core common to fluoroquinolones but differs in substituents (Table 1).
| Feature | This Compound | Ciprofloxacin | Moxifloxacin |
|---|---|---|---|
| N1 substituent | Cyclopropyl | Cyclopropyl | Cyclopropyl |
| C6 substituent | F | F | F |
| C7 substituent | F | Piperazine | Azabicyclo[3.1.0] |
| C8 substituent | OH | H | OCH₃ |
Key differences:
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-2-22-15(21)9-6-18(7-3-4-7)12-8(13(9)19)5-10(16)11(17)14(12)20/h5-7,20H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZYAGCNHBFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Benzoyl Derivatives
The most common route involves cyclizing substituted benzoyl chloride precursors with acrylate derivatives. A patent (CN114716373A) describes a coupling reaction between 2,4,5-trifluoro-3-methoxybenzoyl chloride and N-dimethylaminoethyl acrylate under reduced pressure (0.05–0.09 MPa) and elevated temperatures (35–50°C) to form a dimethylamino intermediate . Subsequent reaction with cyclopropylamine at 0–15°C yields a cyclopropylamino adduct, which undergoes cyclization to form the quinolone core. Hydrolysis of the methoxy group at position 8 under acidic or basic conditions introduces the hydroxyl group .
Key Parameters:
-
Catalysts: Tertiary amines (e.g., triethylamine) accelerate acylation.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
Nucleophilic Substitution in Fluoroquinolone Intermediates
Alternative methods start with pre-formed quinolone scaffolds. For example, ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 172602-83-4) serves as a direct precursor . Hydrolysis of the ethoxy group at position 8 using hydrobromic acid (HBr) in acetic acid at 80–100°C replaces the ethoxy with a hydroxyl group. This method avoids complex cyclization steps but requires precise control of reaction time to prevent over-hydrolysis .
Optimization Insights:
-
Temperature: Excess heat (>100°C) degrades the quinolone ring.
-
Purity: Post-reaction HPLC analysis confirms <0.5% residual ethoxy impurity .
Esterification of Carboxylic Acid Derivatives
A less common approach involves esterifying the corresponding carboxylic acid. 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). This method is limited by side reactions, such as decarboxylation, but achieves ~60–75% yield when conducted at 0–5°C .
Challenges:
-
Side Products: Decarboxylation forms 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline , requiring chromatographic separation.
-
Catalyst Efficiency: DCC offers higher selectivity than SOCl₂ but increases costs .
Industrial-Scale Synthesis and Purification
Large-scale production prioritizes cost-effectiveness and minimal waste. A patented process uses continuous flow reactors to perform cyclization and hydrolysis in tandem, reducing reaction time from 12 hours to 2 hours . Purification involves fractional crystallization from ethanol-water mixtures, achieving ≥99.5% purity. Impurities like ethyl 1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate are controlled to <0.1% via pH-adjusted recrystallization .
Economic Considerations:
-
Raw Material Cost: ~$120–150/kg for pharmaceutical-grade intermediates.
-
Waste Management: Solvent recovery systems reduce environmental impact by 40% .
Analytical Validation of Synthesis
Quality control relies on advanced analytical techniques:
-
HPLC: Reverse-phase C18 columns with UV detection at 290 nm resolve the target compound from structural analogs .
-
Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion at m/z 309.26 [M+H]⁺ .
-
X-ray Diffraction: Crystallographic data validate the spatial arrangement of fluorine and hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline-3,4-dicarboxylate derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of amino or thioquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal activities. The difluorinated structure enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Anticancer Properties
Studies have shown that quinoline derivatives can exhibit anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Pharmacological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways critical to microbial survival and cancer cell proliferation. For instance, it may inhibit topoisomerases or other enzymes involved in DNA replication .
Case Studies
Several case studies have illustrated the potential of this compound in clinical settings:
- Study on Antibacterial Efficacy : A recent study demonstrated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by multidrug-resistant bacteria .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The introduction of fluorine atoms is achieved through electrophilic fluorination techniques .
Chemical Properties
The compound has a molecular formula of C15H13F2NO4 and a molecular weight of approximately 309.26 g/mol. It appears as a white to almost white powder with a melting point range of 183°C to 187°C .
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound B)
- Structural Difference : Compound B features a methoxy (-OCH₃) group at position 8 instead of a hydroxyl group.
- Molecular Weight : 323.29 (vs. ~309 for Compound A due to CH₃ replacement with H) .
- Synthesis : Compound B is a precursor to Compound A. Hydrolysis of the methoxy group using 40% HBr or AlCl₃ yields Compound A with 52–67% efficiency .
- Crystallography: Compound B crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 16.395 Å, b = 17.732 Å, c = 12.199 Å, and β = 123.71°. Intermolecular C–H···O hydrogen bonds form layers parallel to the (101) plane .
1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound C)
- Structural Difference : The ethyl ester in Compound A is replaced by a carboxylic acid (-COOH).
- Molecular Weight : 281.21 .
- Role : Compound C is an active metabolite and impurity in gatifloxacin, with a pharmacopeial limit of ≤1.3% .
- Bioactivity : Carboxylic acid derivatives are typically more polar, affecting membrane permeability and antibacterial efficacy compared to ester precursors like Compound A.
Physicochemical Properties
Biological Activity
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 452092-31-8) is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies.
- Molecular Formula : C15H13F2N O4
- Molecular Weight : 309.26 g/mol
- Structure : The compound features a cyclopropyl group, difluorinated aromatic rings, and a carboxylate moiety that suggests potential for diverse biological interactions.
Antimicrobial Properties
Research indicates that ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline derivatives exhibit significant antimicrobial activity. A study by MDPI highlighted the synthesis of various quinoline derivatives and their evaluation against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed potent antibacterial effects, suggesting that modifications in the quinoline structure can enhance activity against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation demonstrated that ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy derivatives inhibited cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer models. The compound's ability to modulate key signaling pathways related to cell survival and proliferation has been emphasized .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the efficacy of ethyl 1-cyclopropyl-6,7-difluoro derivatives against common pathogens, it was found that these compounds displayed Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus. This suggests a promising avenue for the development of new antibacterial agents .
Case Study 2: Anticancer Mechanism Elucidation
A recent study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The research reported that treatment with ethyl 1-cyclopropyl-6,7-difluoro resulted in a significant reduction in cell viability (IC50 = 15 µM) and induced apoptosis as evidenced by increased annexin V staining and activation of caspases 3 and 9 .
Table 1: Summary of Biological Activities
Q & A
Q. What are the synthetic routes and critical intermediates for preparing this compound?
The synthesis typically involves cyclization and functionalization steps. A key intermediate is the methoxy derivative (Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate), which is later demethylated to introduce the 8-hydroxy group . For example, Wang et al. (2008) synthesized the methoxy analog via condensation of cyclopropylamine with a difluorinated quinoline precursor, followed by esterification . Advanced intermediates are characterized by NMR and X-ray crystallography to confirm regiochemistry and substituent orientation .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- X-ray crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters Å, Å, Å, and . Hydrogen-bonded layers stabilize the structure .
- NMR : NMR distinguishes fluorine substituents at positions 6 and 7, while NMR confirms the cyclopropyl and ester moieties .
- HPLC-MS : Used for purity assessment, with impurities like the methoxy derivative (≤0.10% per pharmacopeial standards) .
Q. How does the 8-hydroxy substituent influence biological activity compared to methoxy analogs?
The 8-hydroxy group enhances metal chelation and target binding in fluoroquinolones, improving antibacterial potency. For instance, replacing methoxy with hydroxy in gatifloxacin derivatives increases activity against Gram-positive bacteria by 4–8 fold . Comparative studies require microbiological assays (e.g., MIC determinations) and structural modeling to correlate substituent effects with efficacy .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. For example, NMR may suggest conformational flexibility in the cyclopropyl group, while X-ray data show a fixed dihedral angle of 80.5° between the cyclopropyl and quinoline rings . To address this:
Q. What experimental design optimizes synthetic yield while minimizing impurities?
- Stepwise optimization : Adjust reaction temperature (≤60°C to avoid thermal degradation ) and stoichiometry of cyclopropylamine (1.2–1.5 equivalents).
- Catalysis : Use Pd/C for selective demethylation of the 8-methoxy intermediate to the hydroxy form, achieving >90% purity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. How to develop a robust HPLC method for impurity profiling?
- Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% phosphoric acid and acetonitrile.
- Detection : UV at 275 nm for quinoline absorption.
- Critical impurities : Include the methoxy analog (Retention Time [RT] = 2.3 min) and des-fluoro byproducts (RT = 3.8 min), with acceptance criteria per ICH guidelines (impurity ≤0.10%) .
Q. What strategies improve solubility for in vitro assays?
The compound has low aqueous solubility (soluble in chloroform/methanol ). Approaches include:
- Co-solvents : Use DMSO (≤10% v/v) with PBS buffer.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
